Bis(2-hydroxy-5-bromophenyl)methane

Description

Bis(2-hydroxy-5-bromophenyl)methane (C₁₃H₁₀Br₂O₂, CAS 78563-03-8) is a halogenated diphenylmethane derivative characterized by two phenolic rings substituted with hydroxyl (-OH) groups at the 2-position and bromine (Br) atoms at the 5-position, linked by a methylene (-CH₂-) bridge . Key properties include:

- Appearance: Colorless crystalline solid or powder.

- Solubility: Soluble in methanol, ethanol, dichloromethane; slightly soluble in water .

- Physicochemical Data: Density 1.807 g/cm³, boiling point 457.3°C (760 mmHg), molecular weight 358.03 g/mol .

Synthesis: Prepared via acid-catalyzed methylolation of 2,5-dibromophenol followed by alkaline condensation . Applications: Intermediate in organic synthesis, catalyst, antibacterial agent, and photosensitizer .

Properties

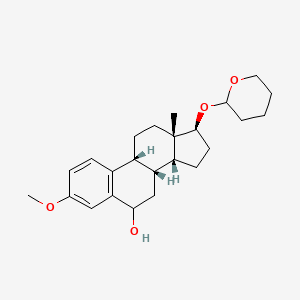

Molecular Formula |

C24H34O4 |

|---|---|

Molecular Weight |

386.5 g/mol |

IUPAC Name |

(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-17-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-ol |

InChI |

InChI=1S/C24H34O4/c1-24-11-10-17-16-7-6-15(26-2)13-19(16)21(25)14-18(17)20(24)8-9-22(24)28-23-5-3-4-12-27-23/h6-7,13,17-18,20-23,25H,3-5,8-12,14H2,1-2H3/t17-,18+,20+,21?,22-,23?,24-/m0/s1 |

InChI Key |

KBLHOUGMAXJFJU-WVTANRJDSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@@H]2OC4CCCCO4)CC(C5=C3C=CC(=C5)OC)O |

Canonical SMILES |

CC12CCC3C(C1CCC2OC4CCCCO4)CC(C5=C3C=CC(=C5)OC)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

This compound is typically synthesized by electrophilic aromatic substitution reactions involving brominated phenols and formaldehyde or related methylene sources. The key reaction is the condensation of 2-hydroxy-5-bromophenol units with formaldehyde under acidic catalysis to form the methylene-bridged bisphenol structure.

Acid-Catalyzed Condensation of Bromophenol and Formaldehyde

A well-documented method for preparing bis(hydroxyphenyl)methanes, including brominated derivatives, involves the reaction of phenol derivatives with formaldehyde in the presence of aqueous phosphoric acid in a two-phase system. This method avoids the drawbacks of sulfuric acid catalysis, such as sulfonation and discoloration, and allows better phase separation and product purity.

-

- Phenol (specifically 2-hydroxy-5-bromophenol) and formaldehyde are reacted in a two-phase mixture.

- The molar ratio of phenol to formaldehyde ranges from about 3:1 to 20:1.

- Phosphoric acid concentration is controlled to maintain a molar ratio of phenol to phosphoric acid from about 0.5 to 8.

- Water content is adjusted to provide 1.5 to 6 moles of water per mole of phosphoric acid.

- Temperature is maintained between 20°C and 60°C, often optimized around 45°C for efficient reaction.

- Vigorous stirring ensures thorough dispersion of the aqueous acid phase in the organic phase.

-

- The reaction mixture forms two phases: an aqueous phosphoric acid phase and an organic phase containing phenol and product.

- After reaction completion, the organic phase containing this compound is separated.

- The organic phase is concentrated by vacuum distillation to remove water and unreacted phenol.

- Final distillation under reduced pressure yields high-purity bis(hydroxyphenyl)methane derivatives.

-

- The residue after distillation typically contains about 90% bis(hydroxyphenyl)methane and 10% oligomers.

- The product solidifies at approximately 120°C.

- Minimizing air contact during distillation reduces color formation and preserves product quality.

This method is supported by patent literature (US4400554A and EP0090787B1) which detail the preparation of bis(hydroxyphenyl)methanes, including brominated variants, using phosphoric acid catalysis in two-phase systems.

Data Tables Summarizing Preparation Parameters

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Phenol (2-hydroxy-5-bromophenol) to Formaldehyde molar ratio | 3:1 to 20:1 | Higher phenol excess favors bisphenol formation |

| Phosphoric acid to Phenol molar ratio | 0.125 to 2 (equivalent to 0.5 to 8 phenol:acid) | Controls acidity, avoids sulfonation |

| Water to Phosphoric acid molar ratio | 1.5 to 6 | Maintains two-phase system |

| Reaction temperature | 20°C to 60°C | Optimal ~45°C for balance of rate and selectivity |

| Reaction time | Variable, typically several hours | Depends on scale and stirring |

| Product purity after distillation | ~90% bisphenol, 10% oligomers | Requires vacuum distillation for purification |

Chemical Reactions Analysis

Types of Reactions

3-O-Methyl 6-hydroxy-17beta-estradiol can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a ketone, using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form different derivatives, using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 3-O-Methyl 6-hydroxy-17beta-estradiol, each with potential unique properties and applications.

Scientific Research Applications

3-O-Methyl 6-hydroxy-17beta-estradiol has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other complex molecules.

Biology: Studied for its role in modulating estrogen receptor activity and its potential effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and its role in treating estrogen-related disorders.

Industry: Utilized in the development of new materials and compounds with specific properties.

Mechanism of Action

The mechanism of action of 3-O-Methyl 6-hydroxy-17beta-estradiol involves its interaction with estrogen receptors (ERs). Upon binding to ERs, the compound can induce conformational changes that allow the receptor to interact with estrogen response elements (EREs) in the DNA, leading to the regulation of gene transcription . This process can influence various cellular pathways and biological functions, including cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Variations

Diphenylmethane derivatives exhibit diverse biological and physicochemical properties depending on substituent type, position, and electronic effects. Key analogs include:

Key Observations :

- Substituent Position : Anti-tubercular activity is maximized when -OH and halogens occupy the 2- and 5-positions, respectively. Shifting substituents (e.g., nitro groups at 5,5') abolishes activity .

- Halogen Effects : Bromine (Br) offers a balance between potency and toxicity compared to chlorine (Cl). The trichloro derivative, though potent, is prohibitively toxic for therapeutic use .

- Bridge Flexibility: The methylene (-CH₂-) bridge in this compound allows conformational flexibility, whereas ether bridges (e.g., -OCH₂O- in phenoxy derivatives) restrict rotation, influencing crystal packing and solubility .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Bis(2-hydroxy-5-bromophenyl)methane with high purity?

- Methodological Answer : Focus on optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to minimize side products. Brominated aromatic intermediates, such as bromophenol derivatives, often require inert atmospheres and controlled stoichiometry to prevent debromination or oxidation . Purification via column chromatography (using silica gel and a gradient eluent system) or recrystallization (in ethanol/water mixtures) can enhance purity. Confirm purity via HPLC or NMR spectroscopy.

Q. How can the crystal structure of this compound be resolved accurately?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement , ensuring proper treatment of hydrogen bonding between hydroxyl groups. For accurate thermal displacement parameters, apply restraints to bromine atoms due to their high electron density. Validate the structure using R-factor convergence (<5%) and residual density maps.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR in deuterated DMSO to observe hydroxyl protons and aromatic signals.

- FT-IR : Identify O–H (3200–3500 cm) and C–Br (500–600 cm) stretches.

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Software like Gaussian or ORCA can model bromine’s electron-withdrawing effects on phenolic hydroxyl acidity. Compare with experimental data (e.g., pKa measurements) to validate predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.